molecular formula C23H21ClN2O6S B11354443 N-(4-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide

N-(4-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11354443
M. Wt: 488.9 g/mol
InChI Key: FCEZLENOBLEESV-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZYL)-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of various functional groups, including a chlorobenzyl group, a benzodioxin ring, a thiophene ring, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZYL)-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.

    Introduction of the Benzodioxin Ring: This step might involve the use of catechol derivatives and appropriate protecting groups.

    Attachment of the Chlorobenzyl Group: This can be done through nucleophilic substitution reactions.

    Incorporation of the Thiophene Ring: This step may involve the use of thiophene derivatives and appropriate coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as chromatography and recrystallization to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZYL)-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYL)-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROBENZYL)-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of N-(4-CHLOROBENZYL)-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H21ClN2O6S

Molecular Weight

488.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H21ClN2O6S/c24-17-4-1-15(2-5-17)13-26(18-7-10-33(28,29)14-18)23(27)19-12-21(32-25-19)16-3-6-20-22(11-16)31-9-8-30-20/h1-6,11-12,18H,7-10,13-14H2

InChI Key

FCEZLENOBLEESV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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